4-O-tert-Butyldimethylsilyl Epi Lovastatin is a synthetic derivative of lovastatin, a natural product known for its cholesterol-lowering properties. This compound features a tert-butyldimethylsilyl group at the 4-O position, enhancing its stability and solubility, which is crucial for pharmaceutical applications. Lovastatin and its derivatives are classified as statins, a class of drugs widely used to manage hypercholesterolemia by inhibiting HMG-CoA reductase, an enzyme involved in cholesterol biosynthesis.
Lovastatin is derived from the fermentation of the fungus Aspergillus terreus. The compound is classified under the category of statins, which are lipid-lowering medications. Statins work primarily by reducing levels of low-density lipoprotein cholesterol in the bloodstream, thereby lowering the risk of cardiovascular diseases.
The synthesis of 4-O-tert-Butyldimethylsilyl Epi Lovastatin involves several key steps:
The molecular formula for 4-O-tert-Butyldimethylsilyl Epi Lovastatin is , with a molecular weight of approximately 434.68 g/mol. The structure features:
The structural integrity is vital for its biological activity and pharmacokinetics.
4-O-tert-Butyldimethylsilyl Epi Lovastatin can participate in various chemical reactions:
These reactions are essential for modifying the compound's properties for specific applications in drug development.
The mechanism of action for 4-O-tert-Butyldimethylsilyl Epi Lovastatin involves inhibition of HMG-CoA reductase. This enzyme catalyzes the conversion of HMG-CoA to mevalonate, a precursor in cholesterol biosynthesis. By inhibiting this enzyme:
This dual action contributes to lowering blood cholesterol levels and reducing cardiovascular risk factors.
Relevant data on melting point, boiling point, and other physical properties would be necessary for comprehensive characterization but are often proprietary or subject to specific experimental conditions.
4-O-tert-Butyldimethylsilyl Epi Lovastatin has significant applications in pharmaceuticals:
4-O-tert-Butyldimethylsilyl Epi Lovastatin (CAS 82978-03-8) is a structurally modified lovastatin derivative with the molecular formula C₃₀H₅₀O₅Si and a molecular weight of 518.80 g/mol [1] [2] [4]. Its IUPAC name is specified as [(1S,3R,7S,8S,8aR)-8-[2-[(2R,4R)-4-[tert-butyl(dimethyl)silyl]oxy-6-oxooxan-2-yl]ethyl]-3,7-dimethyl-1,2,3,7,8,8a-hexahydronaphthalen-1-yl] (2R)-2-methylbutanoate [2]. This nomenclature reveals several critical stereochemical features:
Table 1: Atomic Composition and Key Stereochemical Descriptors
Property | Specification |
---|---|
Molecular Formula | C₃₀H₅₀O₅Si |
Molecular Weight | 518.80 g/mol |
Stereocenters | ≥7 chiral centers |
Key Stereodescriptors | (1S,3R,7S,8S,8aR,2R,4R) |
Protecting Group Location | C4-hydroxy of dihydropyranone moiety |
Structurally, 4-O-TBDMS Epi Lovastatin diverges from lovastatin (C₂₄H₃₆O₅, MW 404.55 g/mol) in two key aspects:
Table 2: Structural Comparison with Lovastatin
Feature | 4-O-TBDMS Epi Lovastatin | Lovastatin |
---|---|---|
Molecular Formula | C₃₀H₅₀O₅Si | C₂₄H₃₆O₅ |
Molecular Weight | 518.80 g/mol | 404.55 g/mol |
C4 Functional Group | -OSi(CH₃)₂C(CH₃)₃ (silyl ether) | -OH (hydroxy group) |
Stereochemistry | Defined "Epi" configuration | Natural (3R,5S) lovastatin |
Calculated LogP (est.) | ~7.5 (higher lipophilicity) | ~4.2 |
The TBDMS group serves dual purposes in modifying 4-O-TBDMS Epi Lovastatin:
Table 3: Related Protected Lovastatin Derivatives
Compound Name | CAS Number | Protecting Group | Application |
---|---|---|---|
Lovastatin Diol Lactone 4-TBDMS Ether | 79902-31-1 | TBDMS | Synthetic intermediate for lovastatin analogs |
6'-Exomethylene Lovastatin | 121624-17-7 | None (unsaturated) | Impurity profiling |
(S,S)-3-Hydroxy Lovastatin | 127910-58-1 | None (hydroxylated) | Metabolic studies |
Concluding Remarks
4-O-tert-Butyldimethylsilyl Epi Lovastatin exemplifies strategic molecular modification to alter physicochemical properties while retaining core bioactivity. Its defined stereochemistry and TBDMS-mediated stability make it invaluable for synthesizing stereoisomerically pure statin derivatives and analyzing metabolic pathways. The structural insights detailed here provide a foundation for developing novel HMG-CoA reductase inhibitors with optimized pharmacokinetic profiles.
CAS No.: 102770-00-3
CAS No.: 1157-60-4
CAS No.: 113834-91-6
CAS No.: